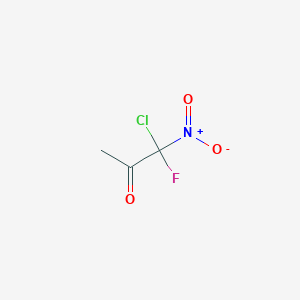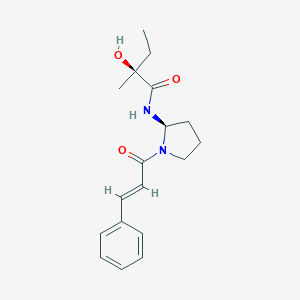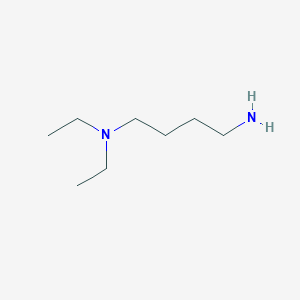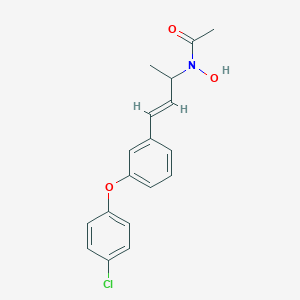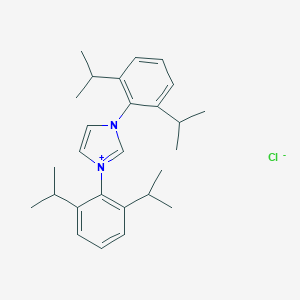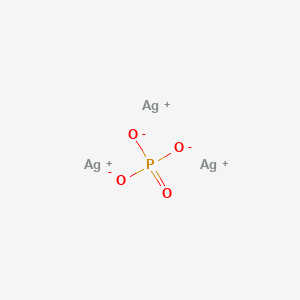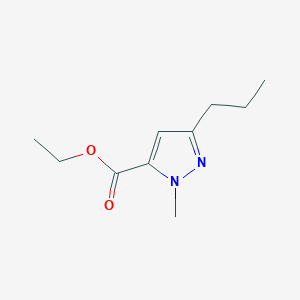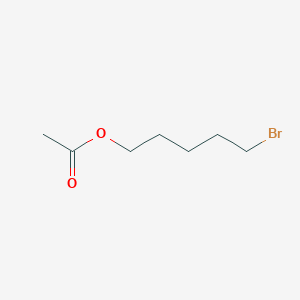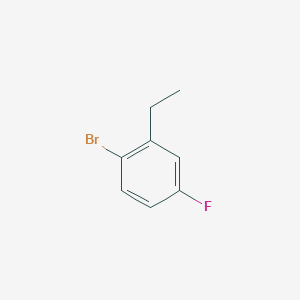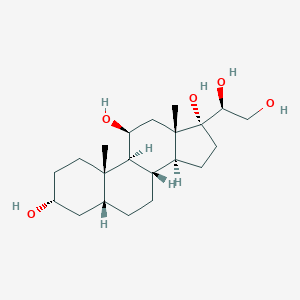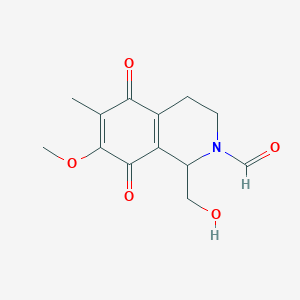
1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Isoquinoline-2-carbaldehyde, 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-, and has a molecular formula of C14H13NO6.
Wirkmechanismus
The mechanism of action of 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde has several biochemical and physiological effects. This compound has been shown to induce apoptosis or programmed cell death in cancer cells, which is a crucial mechanism for inhibiting the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde in lab experiments include its potent anti-cancer properties, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde. One potential direction is to investigate the potential of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action of this compound in more detail to identify new targets for cancer therapy. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
Conclusion:
In conclusion, 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a chemical compound that has shown great potential in various fields of scientific research. This compound has potent anti-cancer properties, anti-inflammatory and antioxidant properties, and has been shown to induce apoptosis in cancer cells. Further research is needed to fully understand the potential of this compound and to develop more efficient methods for synthesizing it.
Synthesemethoden
The synthesis of 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde can be achieved through several methods. One of the most common methods involves the reaction between 1,2,3,4-tetrahydroisoquinoline and 2-bromoacetaldehyde dimethyl acetal in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
124909-66-6 |
|---|---|
Produktname |
1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
Molekularformel |
C13H15NO5 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C13H15NO5/c1-7-11(17)8-3-4-14(6-16)9(5-15)10(8)12(18)13(7)19-2/h6,9,15H,3-5H2,1-2H3 |
InChI-Schlüssel |
AKLXGPSKKVZHDR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)CCN(C2CO)C=O)OC |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)CCN(C2CO)C=O)OC |
Synonyme |
1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquino line-2-carbaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



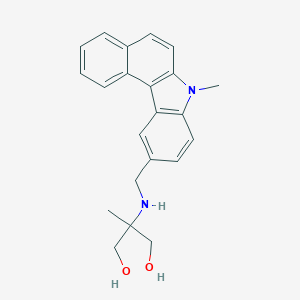
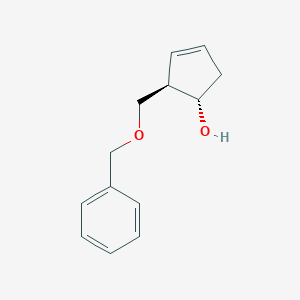
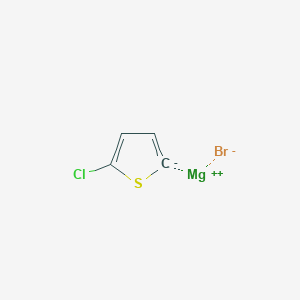
![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)
